molecular formula C63H117BrO5 B14176591 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate CAS No. 919091-74-0

2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate

Cat. No.: B14176591
CAS No.: 919091-74-0
M. Wt: 1034.5 g/mol
InChI Key: WOTXTHKSELOLIF-UHFFFAOYSA-N
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Description

2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound with the molecular formula C63H117BrO5 It is characterized by the presence of a benzoate core substituted with three octadecyloxy groups and a bromoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate typically involves the esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid and alcohol .

Scientific Research Applications

2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate is unique due to the combination of its bromoethyl ester group and three octadecyloxy substituents. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the bromoethyl group allows for nucleophilic substitution reactions, while the octadecyloxy groups contribute to its hydrophobicity and potential interactions with lipid membranes .

Properties

CAS No.

919091-74-0

Molecular Formula

C63H117BrO5

Molecular Weight

1034.5 g/mol

IUPAC Name

2-bromoethyl 3,4,5-trioctadecoxybenzoate

InChI

InChI=1S/C63H117BrO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-53-66-60-57-59(63(65)69-56-52-64)58-61(67-54-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62(60)68-55-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h57-58H,4-56H2,1-3H3

InChI Key

WOTXTHKSELOLIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OCCBr

Origin of Product

United States

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